molecular formula C15H16BrFN2O2 B1652828 [2-(4-Fluorophenyl)ethyl](2-nitrobenzyl)amine hydrobromide CAS No. 1609404-20-7

[2-(4-Fluorophenyl)ethyl](2-nitrobenzyl)amine hydrobromide

Cat. No.: B1652828
CAS No.: 1609404-20-7
M. Wt: 355.20
InChI Key: MACHNBODPGGXDT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)ethylamine hydrobromide is a substituted benzylamine salt characterized by a 4-fluorophenethyl group attached to a secondary amine, which is further substituted by a 2-nitrobenzyl moiety. The hydrobromide salt enhances its stability and solubility in polar solvents. The compound’s molecular formula is C₁₆H₁₆FN₃O₂·HBr, with a molecular weight of 382.23 g/mol.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(2-nitrophenyl)methyl]ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2.BrH/c16-14-7-5-12(6-8-14)9-10-17-11-13-3-1-2-4-15(13)18(19)20;/h1-8,17H,9-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACHNBODPGGXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC2=CC=C(C=C2)F)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609404-20-7
Record name Benzeneethanamine, 4-fluoro-N-[(2-nitrophenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609404-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)ethylamine hydrobromide typically involves the reaction of 2-(4-fluorophenyl)ethylamine with 2-nitrobenzyl bromide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

\ \text{2-(4-Fluorophenyl)ethylamine} + \text{2-Nitrobenzyl bromide} \rightarrow \text{[2-(4-Fluorophenyl)ethylamine hydrobromide} ]

Industrial Production Methods

In an industrial setting, the production of 2-(4-Fluorophenyl)ethylamine hydrobromide involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes steps such as purification, crystallization, and drying to obtain the compound in its pure form.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The molecule contains two primary reactive sites:

  • Secondary Amine : Basic nitrogen capable of nucleophilic reactions and protonation.

  • Nitro Group (Ar-NO₂) : Electron-withdrawing, participates in reduction and electrophilic substitution.

  • Aromatic Fluorine : Moderately electron-withdrawing, influences ring reactivity.

Nucleophilic Substitution Reactions

The amine group acts as a nucleophile in alkylation and acylation reactions:

Reaction TypeReagents/ConditionsProductNotes
Alkylation Alkyl halides (e.g., CH₃I), baseN-alkylated ammonium saltOccurs in polar aprotic solvents.
Acylation Acyl chlorides (e.g., AcCl), baseAmide derivativeRequires deprotonation of amine.

Acid-Base Reactions

The amine is protonated under acidic conditions, forming a water-soluble ammonium hydrobromide salt:

R₂NH+HBrR₂NH₂⁺Br⁻(Solubility: >50 mg/mL in water)[2][4]\text{R₂NH} + \text{HBr} \rightarrow \text{R₂NH₂⁺Br⁻} \quad \text{(Solubility: >50 mg/mL in water)[2][4]}

Reduction of the Nitro Group

The nitro group undergoes reduction to form an amine, critical for modifying biological activity:

MethodReagents/ConditionsProductYield
Catalytic Hydrogenation H₂ (1–3 atm), Pd/C, ethanol2-(4-Fluorophenyl)ethylamine~85%
Chemical Reduction Sn/HCl or Fe/HClSame as above~70%

Oxidation Reactions

The amine can oxidize under strong conditions, though this is less common due to stabilization by the hydrobromide salt:

R₂NHKMnO₄, H⁺R₂NO(Requires harsh conditions)[3]\text{R₂NH} \xrightarrow{\text{KMnO₄, H⁺}} \text{R₂NO} \quad \text{(Requires harsh conditions)[3]}

Salt Formation and Stability

The hydrobromide salt enhances stability and solubility:

PropertyValue/Description
Solubility Soluble in polar solvents (H₂O, EtOH)
Stability Stable at RT; decomposes >200°C

Scientific Research Applications

Synthesis Applications

1. Organic Synthesis:
The compound can be utilized as a nucleophile in the synthesis of various derivatives, such as 2-amino-4-arylpyrimidine derivatives. This application is significant in developing new pharmaceuticals targeting diverse biological pathways.

2. Organometallic Chemistry:
It serves as a precursor in the preparation of ortho-metalated primary phenethylamines, leading to the formation of six-membered palladacycles. This process is critical for developing metal-catalyzed reactions used in organic synthesis.

The biological activity of 2-(4-Fluorophenyl)ethylamine hydrobromide is influenced by its structural features:

  • Potential Therapeutic Targets:
    • The compound may interact with sigma receptors (σRs), which are considered valid targets for developing medications to address various diseases, including neuropsychiatric disorders and cancer .
    • The presence of the nitro group suggests potential redox activity, which could play a role in its pharmacological effects.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of compounds related to 2-(4-Fluorophenyl)ethylamine hydrobromide:

  • Sigma Receptor Ligands:
    Research indicates that derivatives incorporating similar structures have shown significant selectivity for σ₂ receptors over σ₁ receptors. This selectivity is crucial for developing drugs with fewer side effects .
  • Dual RXFP3 Agonists:
    Investigations into indole-containing amidinohydrazones have revealed that modifications similar to those present in 2-(4-Fluorophenyl)ethylamine hydrobromide can enhance receptor affinity and selectivity, suggesting potential applications in stress response therapies .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)ethylamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name R₁ Substituent Nitro Position Molecular Weight (g/mol) LogP Salt Form Key Features
2-(4-Fluorophenyl)ethylamine HBr 4-Fluorophenyl Ortho (2-) 382.23 ~2.8* HBr High polarity due to ortho-nitro group
2-(3-Methoxyphenyl)ethylamine HBr 3-Methoxyphenyl Para (4-) 367.20 ~3.1 HBr Increased lipophilicity (methoxy)
2-(4-Fluorophenyl)ethylamine HBr 4-Fluorophenyl Meta (3-) 382.23 ~2.9 HBr Reduced steric hindrance vs. ortho
2-(1H-Indol-3-yl)ethylamine HBr Indol-3-yl Ortho (2-) 376.00 3.26 HBr Planar indole enhances π-stacking
2-(4-Chlorophenyl)ethylamine HBr 4-Chlorophenyl N/A 371.00 ~3.4 HBr Chlorine increases halogen bonding

*Estimated LogP based on substituent contributions.

Key Observations:
  • Substituent Effects :
    • 4-Fluorophenyl : Enhances metabolic stability compared to 3-methoxyphenyl or indol-3-yl groups .
    • Indole vs. Fluorophenyl : The indole-containing analog (2-(1H-Indol-3-yl)ethylamine HBr) exhibits higher LogP (3.26), suggesting greater membrane permeability, which may correlate with CNS activity .

Crystallographic and Computational Analysis

  • Hydrogen Bonding : The ortho-nitro group in the target compound may form intramolecular hydrogen bonds with the amine, stabilizing the conformation. This contrasts with para-nitro analogs, where intermolecular hydrogen bonding dominates .
  • Software Utilization: Structural characterization of such compounds typically employs SHELX for refinement and WinGX/ORTEP for visualization, as noted in and .

Biological Activity

2-(4-Fluorophenyl)ethylamine hydrobromide, with the CAS number 1609404-20-7, is a chemical compound that has garnered interest for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Fluorophenyl)ethylamine hydrobromide is C15H16BrFN2O. It features a 4-fluorophenyl group and a nitrobenzyl moiety, which may contribute to its biological properties. The presence of the fluorine atom is significant as it can enhance lipophilicity and influence receptor binding.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity :
    • Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing fluorinated phenyl groups have shown activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) reported as low as 2 µg/mL for certain analogs .
  • Anticancer Activity :
    • The compound's structure suggests potential anticancer properties. In related studies, compounds with similar nitro and phenyl substitutions demonstrated significant cytotoxic effects against cancer cell lines such as Caco-2 and A549. For example, certain derivatives reduced cell viability by over 50% in Caco-2 cells .
  • Mechanisms of Action :
    • The mechanisms through which these compounds exert their effects may involve interactions with specific biological targets such as GPCRs (G protein-coupled receptors) and enzymes involved in cellular signaling pathways. The activity profile suggests that these compounds could modulate neurotransmitter systems or exhibit enzyme inhibition .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Compound A1Staphylococcus aureus
Compound B2Enterococcus faecium
Compound C>64Escherichia coli

Table 2: Anticancer Activity Against Caco-2 Cells

Compound NameCell Viability (%)IC50 (µM)
Compound D39.810
Compound E31.920
Compound F54.9Not determined

Case Studies

  • Study on Antimicrobial Efficacy :
    A study analyzed the efficacy of various fluorinated compounds against resistant strains of Candida and Staphylococcus species. The results indicated that compounds similar to 2-(4-Fluorophenyl)ethylamine hydrobromide showed promising activity, suggesting potential for development as new antimicrobial agents .
  • Anticancer Screening :
    In a screening of novel anticancer agents, several derivatives were tested against multiple cancer cell lines, including HeLa and Caco-2 cells. The results demonstrated that modifications to the nitro group significantly influenced anticancer activity, with some derivatives achieving over 50% reduction in cell viability at low concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Fluorophenyl)ethyl](2-nitrobenzyl)amine hydrobromide
Reactant of Route 2
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[2-(4-Fluorophenyl)ethyl](2-nitrobenzyl)amine hydrobromide

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